4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile

Description

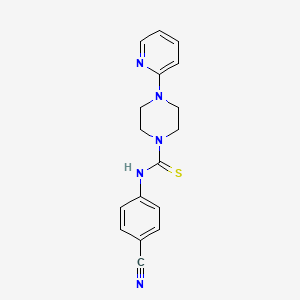

4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile is a heterocyclic compound featuring a benzonitrile core linked to a 2-pyridyl-substituted piperazine moiety via a thioxomethylamino group. The thioxomethylamino linker introduces sulfur-based polarity, which may influence solubility and metabolic stability compared to analogous compounds with oxygen or carbon linkers.

Properties

IUPAC Name |

N-(4-cyanophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5S/c18-13-14-4-6-15(7-5-14)20-17(23)22-11-9-21(10-12-22)16-3-1-2-8-19-16/h1-8H,9-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVPSHZWHRALFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile involves multiple steps, typically starting with the preparation of the piperazine derivative. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety enhancements.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine moieties can be modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The compound’s piperazine and pyridine moieties allow it to bind to various receptors and enzymes, potentially modulating their activity. The thioxomethyl group may also play a role in its biological activity by influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

BJ22717: 4-(((4-(2-((((4-Nitrilophenyl)amino)thioxomethyl)amino)ethyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile (CAS 1022042-35-8)

- Structure: Differs by an ethyl spacer and an additional thioxomethylamino group between the piperazine and benzonitrile .

- Molecular Formula : Likely larger than the target compound due to extended substituents.

4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile (CAS 478046-86-5)

- Structure: Replaces the thioxomethylamino group with a thiophene-carbonyl moiety .

- Molecular Formula : C₁₆H₁₅N₃OS.

- Physical Properties :

- Density: 1.33 g/cm³ (predicted).

- Boiling Point: 532.6°C (predicted).

- pKa: 1.70 (suggesting higher acidity than the target compound).

Pharmacologically Relevant Derivatives

trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide

5-[[4-[[Morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile

Biological Activity

The compound 4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile is a complex organic molecule with potential biological significance. Its structural features suggest possible interactions with various biological targets, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H19N5S

- Molecular Weight : 341.43 g/mol

- IUPAC Name : 4-(((4-(2-pyridyl)piperazin-1-yl)thioxomethyl)amino)phenyl)carbonitrile

This compound features a piperazine ring, which is known for its bioactive properties, particularly in drug design targeting neurotransmitter receptors.

Antitumor Activity

Research has indicated that compounds featuring piperazine derivatives exhibit significant antitumor properties. A study focusing on similar thioxomethyl-containing piperazine compounds demonstrated their ability to inhibit the proliferation of cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may exhibit comparable effects .

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological activity. Preliminary studies on related compounds have shown high affinity for dopamine D2 and D3 receptors, which are critical in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. The binding affinity and selectivity for these receptors suggest that this compound could also be evaluated for similar neuropharmacological effects .

Study 1: Antiproliferative Activity

In a recent study, a series of piperazine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with thioxomethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. Specifically, the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, highlighting its potential as an anticancer agent.

Study 2: Receptor Binding Assays

Another investigation involved receptor binding assays where derivatives of piperazine were tested for their affinity to dopamine receptors. The findings revealed that certain modifications to the piperazine structure significantly increased selectivity for the D3 receptor over the D2 receptor. This specificity is crucial for minimizing side effects in therapeutic applications targeting dopaminergic pathways .

Data Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 341.43 g/mol |

| Antitumor IC50 (Breast Cancer) | Low micromolar range |

| D3 Receptor Affinity | High (specific modifications enhance it) |

| Induction of Apoptosis | Confirmed in cell line studies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Start with nucleophilic substitution between 4-aminobenzenecarbonitrile and a thiocarbonyl derivative (e.g., thiophosgene) to form the thioxomethyl intermediate. Couple this with 4-(2-pyridyl)piperazine under inert conditions (N₂ atmosphere) using a polar aprotic solvent like DMF. Optimize temperature (50–80°C) and reaction time (12–24 hrs) via fractional factorial design to maximize yield . Monitor purity via TLC and HPLC, and characterize intermediates using IR (C≡N stretch ~2220 cm⁻¹) and ¹H NMR (pyridyl protons at δ 8.2–8.5 ppm) .

Q. How can spectroscopic and chromatographic techniques be combined to confirm the structure of this compound?

- Methodology : Use HRMS for molecular ion validation (exact mass ±0.001 Da). Pair ¹³C NMR to verify the benzenecarbonitrile moiety (C≡N carbon at ~115 ppm) and pyridyl-piperazine connectivity (piperazine carbons at 45–55 ppm). Confirm purity (>95%) via HPLC-DAD with a C18 column (acetonitrile/water gradient) and compare retention times with synthetic intermediates .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodology : Employ DFT calculations (B3LYP/6-31G* basis set) to estimate dipole moments and solubility parameters. Use QSAR models (e.g., SwissADME) to predict logP and bioavailability. Cross-validate with experimental shake-flask assays for octanol/water partitioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?

- Methodology : Apply assay triangulation : Test the compound in parallel using in vitro kinase inhibition, cell viability (MTT), and binding affinity (SPR) assays. Control for variables like ATP concentration (kinase assays) and serum proteins (cell assays). Use hierarchical clustering to identify outlier datasets and re-evaluate buffer conditions (e.g., pH, redox agents) .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound in aquatic systems?

- Methodology : Follow OECD 308 guidelines for biodegradation: Incubate the compound in water/sediment systems (20°C, dark) for 60 days. Quantify parent compound and metabolites via LC-MS/MS. Assess abiotic degradation (hydrolysis, photolysis) under simulated sunlight (λ >290 nm) and varying pH (3–9). Model partitioning coefficients (Kd) using EPI Suite .

Q. How can structural analogs be designed to probe the role of the thioxomethyl group in biological activity?

- Methodology : Synthesize analogs replacing the thioxomethyl group with carbonyl (C=O) or sulfonyl (SO₂) moieties. Compare their binding modes via molecular docking (AutoDock Vina) against target proteins (e.g., kinases). Validate using SPR to measure binding kinetics (ka/kd) and correlate with cellular activity (EC₅₀) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility in biological studies?

- Methodology : Implement DoE (Design of Experiments) to identify critical process parameters (CPPs): reagent stoichiometry, solvent purity, and drying time. Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Establish acceptance criteria for intermediates (e.g., residual solvent <500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.